N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
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Overview
Description
N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound that features a combination of benzyl, ethoxyphenylsulfonyl, and pyridinylmethyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide, which can be synthesized from glycine through amidation reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the glycinamide.
Attachment of the Ethoxyphenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Pyridinylmethyl Group: The final step includes the reaction of the intermediate with pyridin-3-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridinylmethyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and pyridinylmethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products
Oxidation: Products may include benzaldehyde derivatives or pyridine N-oxides.
Reduction: Sulfide derivatives of the original compound.
Substitution: Various substituted benzyl or pyridinylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The benzyl and pyridinylmethyl groups can interact with enzyme active sites or receptor binding sites, while the sulfonyl group can form strong hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
Uniqueness
N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C23H25N3O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-2-30-21-10-12-22(13-11-21)31(28,29)26(17-19-7-4-3-5-8-19)18-23(27)25-16-20-9-6-14-24-15-20/h3-15H,2,16-18H2,1H3,(H,25,27) |
InChI Key |
ZUNABEKNINWFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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